
Élaïdate de gemcitabine
Vue d'ensemble
Description
L’éléate de gémcitabine est un conjugué lipidique-médicament de la gémcitabine, conçu pour surmonter la résistance liée au transporteur de nucléosides équilibraire humain 1 (hENT1). Ce composé a été étudié pour son potentiel dans le traitement de divers cancers, notamment le cancer du pancréas, le cancer du poumon non à petites cellules et l’adénocarcinome pancréatique métastatique .
Applications De Recherche Scientifique
Clinical Trials
Clinical research has focused on evaluating the safety and efficacy of gemcitabine elaidate in combination with other chemotherapeutic agents. Notable studies include:
- Combination with Cisplatin : A clinical trial is investigating the use of gemcitabine elaidate alongside cisplatin in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC). The trial aims to determine the maximum tolerated dose and assess safety and tolerability over multiple treatment cycles .
- Combination with ONC201 : Research has shown that combining gemcitabine elaidate with ONC201 can inhibit neoplastic proliferation through the blockade of AKT/ERK signaling pathways. This approach aims to enhance T-cell tumor surveillance and overcome chemoresistance .
Innovative Formulations
Recent studies have explored novel delivery systems to improve the pharmacokinetics and therapeutic efficacy of gemcitabine elaidate:
- Nanoliposomes : A study developed palmitoyl-DL-carnitine-anchored PEGylated nanoliposomes loaded with gemcitabine elaidate. This formulation demonstrated enhanced cellular uptake, inhibition of angiogenesis, and improved anticancer potency in both two-dimensional (2D) and three-dimensional (3D) models of pancreatic cancer. The optimized nanoliposomes exhibited a particle size suitable for effective delivery and significant encapsulation efficiency .
Table 1: Summary of Clinical Trials Involving Gemcitabine Elaidate
Study Title | Phase | Cancer Type | Combination Therapy | Key Findings |
---|---|---|---|---|
Gemcitabine Elaidate + Cisplatin | II | Advanced Solid Tumors | Cisplatin | Evaluating maximum tolerated dose; safety profile ongoing |
Gemcitabine Elaidate + ONC201 | Preclinical | Pancreatic Cancer | ONC201 | Inhibition of AKT/ERK pathway; increased T-cell activity |
PKC Inhibitor-Anchored Nanoliposomes | Preclinical | Pancreatic Cancer | None | Enhanced cellular uptake; significant apoptosis in 3D models |
Mécanisme D'action
L’éléate de gémcitabine exerce ses effets en étant hydrolysé en gémcitabine, qui est ensuite phosphorylée en ses métabolites actifs, le diphosphate de gémcitabine (dFdCDP) et le triphosphate de gémcitabine (dFdCTP) . Ces métabolites inhibent la synthèse de l’ADN en s’intégrant dans la chaîne d’ADN et en empêchant son allongement, conduisant à la mort cellulaire . Le composé cible les cellules cancéreuses en division rapide, ce qui le rend efficace en chimiothérapie .
Analyse Biochimique
Biochemical Properties
Gemcitabine elaidate is a lipophilic pro-agent of gemcitabine . It is converted to gemcitabine by esterases in order to be phosphorylated . These are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .
Cellular Effects
Gemcitabine elaidate exhibits anti-tumor activity . It has shown similar or better activity than gemcitabine in a number of animal models . The combination of gemcitabine elaidate with other drugs has shown a superior inhibitory effect on the growth of certain cancer cells .
Molecular Mechanism
Gemcitabine elaidate is a prodrug that is converted to gemcitabine by esterases . Gemcitabine is then phosphorylated to gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), which are responsible for its cytotoxic actions . dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase . dFdCDP is a potent inhibitor of ribonucleoside reductase, resulting in depletion of deoxyribonucleotide pools necessary for DNA synthesis and, thereby potentiating the effects of dFdCTP .
Temporal Effects in Laboratory Settings
Gemcitabine elaidate has shown a significant impact on cellular processes over time . It has been observed that gemcitabine elaidate significantly affects cellular viability and tubulogenesis when compared to standard gemcitabine treatment .
Dosage Effects in Animal Models
The effects of gemcitabine elaidate vary with different dosages in animal models . It has been observed that gemcitabine elaidate can prevent neoplastic proliferation and overcome chemoresistance in certain cancer models .
Metabolic Pathways
Gemcitabine elaidate is involved in the metabolic pathway of gemcitabine . It is converted to gemcitabine by esterases, which is then phosphorylated to its active forms .
Transport and Distribution
Gemcitabine elaidate allows human equilibrative nucleoside transporter1-independent intracellular delivery of gemcitabine . This suggests that gemcitabine elaidate could be more active than gemcitabine in patients with low levels of this transporter in their tumor cells .
Subcellular Localization
The subcellular localization of gemcitabine elaidate is related to its conversion to gemcitabine. After being transported into the cell, gemcitabine undergoes complex intracellular conversion to its active forms . This process likely occurs in the cytoplasm, where the necessary enzymes for these conversions are located.
Méthodes De Préparation
L’éléate de gémcitabine est synthétisé en conjuguant la gémcitabine à l’acide élaïdique. . Cette conjugaison améliore la stabilité et l’absorption cellulaire de la gémcitabine, lui permettant de contourner la résistance liée à hENT1.
Analyse Des Réactions Chimiques
L’éléate de gémcitabine subit une hydrolyse in vivo pour libérer la gémcitabine. La réaction principale implique la rupture de la liaison ester par les estérases présentes dans le plasma et les cellules tumorales . Cette réaction d’hydrolyse est cruciale pour l’activation de l’éléate de gémcitabine, lui permettant d’exercer ses effets thérapeutiques.
Applications de la recherche scientifique
L’éléate de gémcitabine a été largement étudié pour son potentiel en thérapie anticancéreuse. Il s’est avéré prometteur dans le traitement des tumeurs solides, du cancer du poumon, du cancer du poumon non à petites cellules et de l’adénocarcinome pancréatique métastatique . La capacité du composé à surmonter la résistance liée à hENT1 en fait un candidat précieux pour les thérapies combinées, telles que celles avec ONC201, afin d’améliorer l’efficacité du traitement du cancer .
Comparaison Avec Des Composés Similaires
L’éléate de gémcitabine est similaire à d’autres analogues nucléosidiques comme la cytarabine et la gémcitabine. Sa conjugaison lipidique unique avec l’acide élaïdique le distingue de ces composés . Cette modification améliore sa stabilité et son absorption cellulaire, ce qui le rend plus efficace pour surmonter les mécanismes de résistance . D’autres composés similaires comprennent la cytarabine et la 2’-désoxy-2’,2’-difluorocytidine .
Activité Biologique
Gemcitabine elaidate (CP-4126) is a lipid-drug conjugate of gemcitabine, designed to enhance the drug's efficacy against various cancers, particularly pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC). This compound exhibits several biological activities that distinguish it from its parent drug, gemcitabine, primarily due to its ability to bypass the human equilibrative nucleoside transporter 1 (hENT1), which is often implicated in drug resistance.
Gemcitabine elaidate functions as a prodrug that is converted into active metabolites within the tumor cells. Unlike gemcitabine, which relies on hENT1 for cellular uptake, gemcitabine elaidate can enter cells independently of this transporter. This characteristic is particularly beneficial for tumors expressing low levels of hENT1, where traditional gemcitabine therapy may fail. Studies have shown that gemcitabine elaidate retains its activity in vivo and does not undergo rapid metabolism by deoxycytidine kinase, a common pathway for gemcitabine degradation .
Efficacy in Cancer Models
Research has demonstrated the superior efficacy of gemcitabine elaidate in various preclinical models:
- Pancreatic Cancer : In vitro studies using MIA PaCa-2 cells revealed that gemcitabine elaidate significantly reduced colony formation compared to both gemcitabine and untreated controls. The treatment resulted in a marked decrease in the area and number of colonies formed, indicating potent antitumor activity .
- Lung Cancer : In mouse xenograft models, gemcitabine elaidate exhibited reduced tumor growth in EKVX non-small cell lung cancer and MHMX sarcoma models, showcasing its potential in treating solid tumors resistant to conventional therapies .
Combination Therapies
The combination of gemcitabine elaidate with other therapeutic agents has been explored to enhance its anticancer effects:
- With Cisplatin : A clinical trial is currently assessing the safety and efficacy of combining gemcitabine elaidate with cisplatin in patients with advanced solid tumors. Initial findings suggest that this combination could improve treatment outcomes by leveraging the distinct mechanisms of action of both drugs .
- With ONC201 : Recent studies indicate that combining gemcitabine elaidate with ONC201 can prevent neoplastic proliferation through AKT/ERK blockade, thereby overcoming chemoresistance and enhancing T-cell tumor surveillance .
Formulation Innovations
To improve the delivery and efficacy of gemcitabine elaidate, innovative formulations have been developed:
- Nanoliposomes : Researchers have created palmitoyl carnitine-anchored nanoliposomes loaded with gemcitabine elaidate. These formulations showed enhanced cellular uptake and significant inhibition of angiogenesis in 3D models of pancreatic tumors. The optimized nanoliposomes exhibited a particle size of approximately 80 nm and high encapsulation efficiency (93.25%) for gemcitabine elaidate .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of gemcitabine elaidate:
Propriétés
IUPAC Name |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35)/b10-9+/t21-,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESSNRGIEVBPRB-QDDPNBLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43F2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175308 | |
Record name | Gemcitabine elaidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210829-30-4 | |
Record name | Gemcitabine elaidate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210829304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gemcitabine elaidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12564 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gemcitabine elaidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GEMCITABINE ELAIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/231C73W7LG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.